An In-Depth Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
An In-Depth Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a significant heterocyclic compound closely related to the systemic fungicide Carboxin. This document delves into its chemical identity, physicochemical properties, synthesis, biological activity, and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in agrochemical development, medicinal chemistry, and related scientific disciplines, offering insights into its potential applications and methodologies for its study.
Introduction and Chemical Identity
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a derivative of the 1,4-oxathiine heterocyclic system. It is structurally characterized by a six-membered ring containing both an oxygen and a sulfur atom at positions 1 and 4, respectively. The dihydro- designation indicates saturation at the 5 and 6 positions. A methyl group is substituted at the 2-position, and a carboxylic acid functional group is present at the 3-position.
This compound is of significant interest primarily due to its relationship with the well-known fungicide, Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide)[1][2]. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid serves as the carboxylic acid precursor to Carboxin and is also a key metabolite of Carboxin in biological systems. Understanding the properties of this acid is therefore crucial for elucidating the metabolic fate and mechanism of action of oxathiin-based fungicides.
Key Identifiers:
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IUPAC Name: 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid[3]
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Synonyms: 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid, Carboxin acid[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The properties of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid are summarized below. It is important to note that while many experimental values for related compounds are available, some for this specific acid are limited to computed estimates.
| Property | Value | Source |
| Molecular Weight | 160.19 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| LogP (computed) | 1.06590 | [4] |
| Polar Surface Area (PSA) | 71.83 Ų | [4] |
| Storage Condition | 2-8°C | [4] |
Synthesis and Experimental Protocols
The primary and most direct route for the laboratory-scale synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is through the hydrolysis of its commercially available amide derivative, Carboxin. This transformation can be achieved under either acidic or basic conditions, with alkaline hydrolysis being a common and effective method.
Synthesis via Alkaline Hydrolysis of Carboxin
The conversion of the carboxamide group of Carboxin to a carboxylic acid is a standard organic transformation. Alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and aniline. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.
Reaction Scheme:
Experimental Protocol: Alkaline Hydrolysis of Carboxin
Causality: This protocol utilizes sodium hydroxide as the base to facilitate the hydrolysis of the amide bond in Carboxin. The elevated temperature increases the reaction rate. The subsequent acidification with a strong acid like HCl is necessary to protonate the intermediate carboxylate salt, leading to the precipitation of the final carboxylic acid product, which is often less soluble in acidic aqueous media.
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Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Carboxin (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 equivalents) to the flask.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Carboxin spot.
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Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH 1-2), which will cause the carboxylic acid to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Purification: Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid.
Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point (if available in literature) and through spectroscopic analysis (NMR, IR, and Mass Spectrometry) to ensure the absence of starting material and byproducts.
Biological Activity and Mechanism of Action
The biological activity of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is intrinsically linked to that of its parent compound, Carboxin. Carboxin is a well-established systemic fungicide that demonstrates high specificity against fungi belonging to the class Basidiomycetes[1][2].
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action for Carboxin and other oxathiin fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain[5][6]. SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the Krebs cycle, and transferring electrons to the ubiquinone pool.
By inhibiting SDH, these compounds effectively block the respiratory chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death[5][6]. It is highly probable that 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, as a close structural analog and metabolite, also targets succinate dehydrogenase. However, specific studies quantifying the inhibitory potency (e.g., IC₅₀) of the carboxylic acid derivative itself are not widely reported. The presence of the free carboxylic acid group, as opposed to the anilide in Carboxin, may influence its binding affinity to the enzyme and its cellular uptake.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon skeleton of the molecule. Based on a cited study, the ¹³C NMR spectrum of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid has been reported[3]. The characteristic signals would include those for the carboxylic acid carbonyl carbon (typically in the range of 170-185 ppm), the vinylic carbons of the oxathiine ring, the saturated carbons at positions 5 and 6, and the methyl carbon.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons (a singlet), the methylene protons at positions 5 and 6 (likely multiplets), and a broad singlet for the acidic proton of the carboxylic acid group (typically downfield).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
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C=O stretch: A strong, sharp band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C=C stretch: A band in the region of 1600-1680 cm⁻¹ for the double bond within the oxathiine ring.
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C-O and C-S stretches: In the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 160. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the oxathiine ring.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is associated with the following hazards:
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H302: Harmful if swallowed[3]
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H315: Causes skin irritation[3]
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H319: Causes serious eye irritation[3]
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H335: May cause respiratory irritation[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a compound of significant interest due to its role as a precursor and metabolite of the fungicide Carboxin. Its synthesis is readily achievable through the hydrolysis of Carboxin. The biological activity of this carboxylic acid is presumed to be similar to that of Carboxin, involving the inhibition of succinate dehydrogenase. This technical guide provides a foundational understanding of its basic properties, which can aid researchers in the fields of agrochemical and pharmaceutical development in their investigations of oxathiine-based compounds. Further studies are warranted to experimentally determine its physicochemical properties and to quantify its specific biological activity.
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